molecular formula C7H9ClN2S B1228181 Pyridyl-2-thioacetamide monohydrochloride CAS No. 26414-87-9

Pyridyl-2-thioacetamide monohydrochloride

Cat. No. B1228181
CAS RN: 26414-87-9
M. Wt: 188.68 g/mol
InChI Key: NVUGKLNAYJKCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CMN 131 is an organic molecular entity.

Scientific Research Applications

Antisecretory and Antiulcer Properties

  • Gastric Antisecretory Activity : Pyridyl-2-thioacetamide, also referred to as CMN 131, exhibited significant gastric antisecretory properties in rats and dogs, demonstrating its potential in reducing acid output and its effectiveness against various gastric secretion stimulants (Pascaud et al., 1974).
  • Antiulcer Pharmacology : The compound was found to have high ulcer-protective activity, linked to its gastric antisecretory characteristics. This was demonstrated using various experimental models, including restraint stress ulcers and aspirin-induced gastric erosions in rats (Pascaud, Devys, & Errard, 1974).
  • Development of Omeprazole : Pyridyl-2-thioacetamide served as a template for the development of omeprazole, a widely used drug for gastric issues. This highlights its significant role in the advancement of gastric treatment pharmacology (Andrási, 2001).

Chemical and Molecular Studies

  • Molecular and Crystal Structures : The crystal structures of pyridyl-2-thioacetamide derivatives were analyzed, providing insights into their molecular conformations and potential relationships with their gastric mucosal protective and antisecretory activities (Ohishi et al., 1991).
  • Spectral Analysis : The vibrational and NMR spectra of pyridylthioacetamide variants were measured, aiding in the understanding of their molecular behavior (Sathyanarayana & Raja, 1987).

Other Applications

  • Synthesis of Pyridines : Thioacetamide, a related compound, was used as an ammonium source in the multicomponent synthesis of pyridines, showcasing its utility in chemical synthesis processes (Wan et al., 2014).
  • Metal Complex Studies : Research on metal complexes with pyridylthioacetamide derivatives provided valuable insights into coordination chemistry and ligand behavior (Sudha & Sathyanarayana, 1984).

properties

CAS RN

26414-87-9

Product Name

Pyridyl-2-thioacetamide monohydrochloride

Molecular Formula

C7H9ClN2S

Molecular Weight

188.68 g/mol

IUPAC Name

2-pyridin-2-ylethanethioamide;hydrochloride

InChI

InChI=1S/C7H8N2S.ClH/c8-7(10)5-6-3-1-2-4-9-6;/h1-4H,5H2,(H2,8,10);1H

InChI Key

NVUGKLNAYJKCMZ-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CC(=S)N.Cl

Canonical SMILES

C1=CC=NC(=C1)CC(=S)N.Cl

Other CAS RN

26414-87-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pyridyl-2-thioacetamide monohydrochloride
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Pyridyl-2-thioacetamide monohydrochloride
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Pyridyl-2-thioacetamide monohydrochloride
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Pyridyl-2-thioacetamide monohydrochloride
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Pyridyl-2-thioacetamide monohydrochloride
Reactant of Route 6
Pyridyl-2-thioacetamide monohydrochloride

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